Chlorfenac
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,6-trichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXCCPZJCKEPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2439-00-1 (hydrochloride salt) | |
| Record name | Chlorfenac [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID2040284 | |
| Record name | Chlorfenac | |
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Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [HSDB] White solid; [MSDSonline] | |
| Record name | 2,3,6-Trichlorophenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
SOL IN ACETONE, ALC, ETHER, 200 MG/L WATER @ 28 °C; SOL IN MOST ORGANIC SOLVENTS | |
| Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |
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Vapor Pressure |
0.0000339 [mmHg], 1.7x10-5 mm Hg at 25 °C | |
| Record name | 2,3,6-Trichlorophenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM BENZENE, COLORLESS SOLID | |
CAS No. |
85-34-7 | |
| Record name | Chlorfenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorfenac [BSI:ISO] | |
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| Record name | Chlorfenac | |
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| Record name | Benzeneacetic acid, 2,3,6-trichloro- | |
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| Record name | Chlorfenac | |
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| Record name | Chlorfenac | |
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| Record name | CHLORFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
161 °C | |
| Record name | 2,3,6-TRICHLOROPHENYLACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3434 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Derivatization of Chlorfenac
Established Synthetic Pathways of Chlorfenac
The traditional synthesis of this compound is a three-step process that begins with 2,3,6-trichlorotoluene (B1206156). This pathway involves the sequential conversion to a benzyl (B1604629) chloride, followed by a benzyl cyanide intermediate, which is then hydrolyzed to the final phenylacetic acid product. nih.gov
Conversion of 2,3,6-trichlorotoluene to Benzyl Chloride Pathway
The initial step in the synthesis of this compound is the side-chain chlorination of 2,3,6-trichlorotoluene to form 2,3,6-trichlorobenzyl chloride. This reaction is a free-radical substitution that is typically initiated by ultraviolet (UV) light or a radical initiator. The process involves the introduction of chlorine gas to the heated toluene (B28343) derivative.
| Parameter | Condition |
| Starting Material | 2,3,6-trichlorotoluene |
| Reagent | Chlorine (Cl₂) |
| Initiator | UV light or radical initiator (e.g., AIBN) |
| Product | 2,3,6-trichlorobenzyl chloride |
Benzyl Cyanide Intermediate Synthesis
The second step is the conversion of 2,3,6-trichlorobenzyl chloride to 2,3,6-trichlorobenzyl cyanide. This is a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion. wikipedia.org A common method for this transformation is the Kolbe nitrile synthesis, which involves reacting the benzyl chloride with an alkali metal cyanide, such as sodium cyanide or potassium cyanide. wikipedia.org
The reaction is often carried out in a polar solvent, such as aqueous ethanol, to dissolve both the organic substrate and the inorganic cyanide salt. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion into the organic phase. phasetransfer.comphasetransfercatalysis.com
| Reagent/Catalyst | Role |
| Sodium Cyanide (NaCN) | Nucleophile |
| Potassium Cyanide (KCN) | Nucleophile |
| Phase-Transfer Catalyst | Facilitates reaction between phases |
Hydrolysis Reactions in this compound Synthesis
The final step in the established pathway is the hydrolysis of the 2,3,6-trichlorobenzyl cyanide intermediate to yield this compound. atamanchemicals.com This can be achieved through either acidic or basic hydrolysis.
Acidic Hydrolysis: This method typically involves heating the nitrile with a strong mineral acid, such as sulfuric acid or hydrochloric acid. atamanchemicals.com The reaction proceeds through a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Basic Hydrolysis: Alternatively, the nitrile can be heated with a strong base, such as sodium hydroxide (B78521), to produce the carboxylate salt. Subsequent acidification then yields the final carboxylic acid product.
The choice between acidic and basic hydrolysis can depend on the desired purity of the final product and the ease of separation from byproducts. For instance, hydrochloric acid hydrolysis is reported to avoid the coking phenomena that can occur with sulfuric acid, leading to a more thorough hydrolysis and simpler work-up. rsc.org
Advanced Methodologies in this compound Synthesis
In addition to the established pathways, more modern and advanced methodologies have been developed for the synthesis of phenylacetic acids, which are applicable to the production of this compound. These methods often offer advantages in terms of efficiency, safety, and environmental impact.
Catalytic Approaches in this compound Production
A significant advancement in the synthesis of phenylacetic acids is the use of palladium-catalyzed carbonylation of benzyl chlorides. fao.orgcapes.gov.br This approach offers a direct route from the benzyl chloride intermediate to the final product, bypassing the need for the highly toxic cyanide intermediate. In this reaction, carbon monoxide is introduced into the molecule in the presence of a palladium catalyst and a suitable base.
| Catalyst System Component | Example |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | PPh₃ |
| Base | Various organic or inorganic bases |
| Carbon Monoxide Source | CO gas or a CO surrogate |
The reaction conditions can be tuned to favor the formation of either the phenylacetic acid or its corresponding ester. fao.org This catalytic method is a powerful tool for the synthesis of a wide range of phenylacetic acid derivatives.
Novel Reagent Systems for this compound Synthesis
The development of novel reagent systems has also contributed to advancements in the synthesis of compounds like this compound.
Phase-Transfer Catalysis in Cyanation: As mentioned earlier, the use of phase-transfer catalysts (PTCs) in the cyanation step represents a significant improvement over the classical Kolbe synthesis. phasetransfer.comphasetransfercatalysis.com PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the cyanide nucleophile from the aqueous phase to the organic phase where the benzyl chloride is dissolved, thereby increasing the reaction rate and allowing for milder reaction conditions. phasetransfercatalysis.comgoogle.com This can lead to higher yields and reduced side reactions.
Novel Chlorinating Agents: For the initial side-chain chlorination step, newer and more selective chlorinating agents have been developed. These can offer better control over the reaction and reduce the formation of polychlorinated byproducts. Recent advances in chlorination include the use of novel reagents that are more sustainable and efficient than traditional methods. thieme-connect.de
Enzymatic and Chemoenzymatic Approaches: Biocatalysis offers a green and highly selective alternative for chemical synthesis. Enzymatic processes are being explored for the synthesis of various organic compounds, including phenylacetic acids. For instance, chemoenzymatic strategies that combine photoredox catalysis with enzymatic reduction have been developed for the C-H hydroxylation of benzylic positions, which could be a potential pathway for the synthesis of precursors to compounds like this compound. nih.gov
Stereoselective and Enantioselective Synthesis of this compound Analogs
The stereoselective and enantioselective synthesis of analogs of this compound, which are chiral α-arylalkanoic acids, is of significant interest as the biological activity of such compounds often resides in a single enantiomer. While specific methods for the asymmetric synthesis of this compound analogs are not extensively documented, general strategies for the enantioselective synthesis of related α-arylalkanoic acids can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product.
One common approach is the catalytic asymmetric arylation of acetic acid derivatives. For instance, a chiral nickel-BINAP catalytic system has been used for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound analogs by employing a suitable prochiral precursor.
Another strategy involves the stereoselective Michael addition of arylacetic acid derivatives to electron-deficient alkenes, facilitated by organocatalysts. thieme-connect.de Chiral secondary amines or isothioureas can be used to generate chiral enolates or iminium ions, respectively, leading to the formation of products with high enantiomeric excess. thieme-connect.de The application of such methods to a (2,3,6-trichlorophenyl)acetic acid ester could yield enantiomerically enriched analogs.
Furthermore, the development of chiral bases has enabled the enantioselective α-alkylation of carboxylic acids. rsc.org Chiral lithium amides can function as both a strong base to deprotonate the carboxylic acid and a chiral auxiliary to direct the incoming electrophile to one face of the enolate, thereby inducing asymmetry.
| Catalytic System | Substrate Type | Potential Application to this compound Analogs | Key Feature |
| Chiral Nickel-BINAP | α-Aryl acetic acid derivatives | Asymmetric introduction of substituents at the α-position. | Transition-metal catalyzed cross-coupling. |
| Chiral Organocatalysts (e.g., pyrrolidines, isothioureas) | Arylacetic acid derivatives and α,β-unsaturated aldehydes | Enantioselective Michael addition to form chiral adducts. | Iminium or enolate catalysis. thieme-connect.de |
| Chiral Lithium Amides | Carboxylic acids | Direct enantioselective α-alkylation. | Functions as both base and chiral auxiliary. rsc.org |
Derivatization Strategies for this compound
The carboxylic acid group of this compound is a prime site for derivatization to form salts and esters. These modifications can alter the solubility, stability, and bioavailability of the parent compound.
Salts: this compound has been formulated as its sodium and ammonium salts. nih.gov The synthesis of these salts is a straightforward acid-base reaction. Treatment of this compound with a suitable base, such as sodium hydroxide or ammonium hydroxide, in an appropriate solvent would yield the corresponding salt.
C₈H₅Cl₃O₂ + NaOH → C₈H₄Cl₃NaO₂ + H₂O
C₈H₅Cl₃O₂ + NH₄OH → C₈H₄Cl₃(NH₄)O₂ + H₂O
Esters: Esterification of this compound can be achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, followed by reaction with an alcohol.
A study on the synthesis of phthalidyl ester prodrugs demonstrated a catalytic asymmetric acetalization of carboxylic acids, which could be a potential route to chiral this compound esters. researchgate.net
| Derivative Type | General Synthetic Method | Reactants |
| Sodium Salt | Acid-Base Neutralization | This compound, Sodium Hydroxide |
| Ammonium Salt | Acid-Base Neutralization | This compound, Ammonium Hydroxide |
| Simple Ester | Fischer Esterification | This compound, Alcohol, Acid Catalyst |
| Ester (via Acyl Chloride) | Acylation | This compound Acyl Chloride, Alcohol |
| Chiral Phthalidyl Ester | Asymmetric Acetalization | This compound, Phthalaldehyde derivative, Chiral Catalyst |
Conjugation of small molecules like this compound with amino acids or peptides can lead to prodrugs with altered pharmacokinetic profiles. While no specific studies on this compound conjugates were found, the general principles of conjugating non-steroidal anti-inflammatory drugs (NSAIDs) with amino acids can be applied. jocpr.comresearchgate.netasianpubs.org
The synthesis of such conjugates typically involves the activation of the carboxylic acid group of this compound, for example, by converting it to an acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This activated form is then reacted with the amino group of an amino acid or a peptide to form an amide bond. researchgate.net The use of protecting groups for other reactive functionalities on the amino acid or peptide may be necessary.
A convergent synthetic approach for peptide conjugates involves the introduction of a dehydroalanine (B155165) into a peptide, followed by the chemoselective conjugate addition of a thiolate nucleophile. nih.gov If this compound were converted to a thiol derivative, this method could be applicable.
The introduction of sulfur-containing functional groups, such as thioethers and sulfonamides, can significantly impact the biological activity of a molecule.
Thioethers: The synthesis of thioether derivatives of this compound could potentially be achieved through several routes. One approach involves the reaction of a halo-substituted precursor with a thiol. For instance, if a halogen were introduced at the benzylic position of a this compound ester, nucleophilic substitution with a thiol could yield a thioether. A more direct method for the synthesis of thioethers involves the reaction of an alcohol with a thiol in the presence of a Lewis acid catalyst. google.com A recent photochemical organocatalytic method allows for the synthesis of thioethers from aryl chlorides and alcohols, which could be a potential route starting from a chlorinated precursor. nih.gov
Sulfonamides: The synthesis of sulfonamide derivatives of phenylacetic acid has been reported. ekb.eg A common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.innih.gov To synthesize a this compound sulfonamide, one would need to introduce a sulfonyl chloride group onto the phenyl ring of this compound or an appropriate precursor. Alternatively, if an amino-substituted this compound analog were available, it could be reacted with a sulfonyl chloride. A selective synthesis of sulfonamides from sodium sulfinates and amines has also been described. nih.gov
| Sulfur Derivative | General Synthetic Approach | Key Intermediates/Reactants |
| Thioether | Nucleophilic Substitution | Halogenated this compound precursor, Thiol |
| Thioether | Lewis Acid Catalyzed Reaction | Hydroxylated this compound precursor, Thiol |
| Thioether | Photochemical Organocatalysis | Chlorinated this compound precursor, Alcohol |
| Sulfonamide | Sulfonylation of an amine | Amino-Chlorfenac analog, Sulfonyl chloride |
| Sulfonamide | Reaction with a sulfonyl chloride | This compound-sulfonyl chloride, Amine |
The modification of the this compound structure can lead to derivatives with enhanced or altered biological activity. As this compound is a synthetic auxin herbicide, structure-activity relationship (SAR) studies of auxins can provide guidance for designing more potent analogs. oup.comnih.govbiorxiv.orgresearchgate.netnih.gov
For auxin herbicides, the presence of an aromatic ring and a carboxylic acid side chain are crucial for activity. nih.gov SAR studies on 2,4-D, another auxin herbicide, have shown that a halogen at the 4-position of the aromatic ring is important for activity. biorxiv.orgresearchgate.net While this compound has a different substitution pattern, this highlights the importance of the halogen placement on the phenyl ring.
The synthesis of various phenylacetic acid derivatives has been explored for different biological activities. For instance, phenylacetic acid derivatives have been investigated as potential antimicrobial agents and for their herbicidal properties through different mechanisms of action. beilstein-journals.orgbeilstein-archives.orgnih.gov The introduction of different functional groups on the phenyl ring or modification of the acetic acid side chain can lead to compounds with improved efficacy or a different spectrum of activity.
Pharmacological Investigations of Chlorfenac
Mechanistic Elucidation of Chlorfenac's Biological Actions
Proposed Mechanisms of Action in Biological Systems
In plant systems, this compound is recognized as a synthetic auxin, a class of herbicides that mimic the effects of the natural plant hormone auxin. This mode of action leads to uncontrolled and disorganized plant growth, ultimately causing death. The primary mechanism in plants involves the inhibition of cell wall synthesis.
In mammalian systems, the primary toxicological concern identified is hepatotoxicity, with this compound being classified as a secondary hepatotoxin. The precise mechanism of this liver damage is not fully elucidated but is thought to involve the induction of oxidative stress. This is supported by studies on structurally related compounds, such as diclofenac, where the generation of reactive oxygen species (ROS) has been shown to be a key event in liver injury nih.govrug.nl. The excessive production of ROS can overwhelm the cellular antioxidant defense systems, leading to damage to cellular macromolecules, including lipids, proteins, and DNA, and ultimately culminating in cell death.
Cellular and Molecular Targets of this compound
Specific cellular and molecular targets of this compound in mammals have not been definitively identified in the available scientific literature. Its classification as a secondary hepatotoxin suggests that hepatocytes are a primary target cell type. Within these cells, mitochondria are a plausible molecular target, as mitochondrial dysfunction is a common pathway for drug-induced liver injury and is often associated with oxidative stress rug.nl. However, direct evidence of this compound binding to or directly inhibiting specific mitochondrial proteins is currently lacking.
Impact on Biochemical Pathways
The hepatotoxic effects of this compound suggest a significant impact on various biochemical pathways within the liver. The induction of oxidative stress, as proposed, would directly affect pathways involved in cellular redox homeostasis. This includes the glutathione metabolism pathway, where a depletion of glutathione (GSH), a key endogenous antioxidant, can occur nih.gov.
Furthermore, studies on the related compound chlorfenapyr have demonstrated a disruption of carbohydrate metabolism mdpi.com. While direct evidence for this compound is not available, it is plausible that it could interfere with key enzymes involved in glucose metabolism and energy production within the liver. The potential for this compound to uncouple oxidative phosphorylation, as seen with its metabolite tralopyril, could lead to a decrease in ATP synthesis and disrupt cellular energy balance mdpi.comresearchgate.net.
Pharmacodynamics and Pharmacokinetics of this compound
Absorption and Distribution in Biological Matrices
Studies on the absorption and distribution of this compound and related compounds in various animal species have provided insights into its pharmacokinetic profile. In a study involving a lactating cow, this compound was shown to be absorbed and subsequently excreted in the urine nih.gov. Notably, there was no evidence of excretion through the fecal or mammary routes in this animal model nih.gov.
Research on other chlorinated phenoxyacetic acids in animals such as rats, pigs, calves, and chickens has demonstrated that these compounds are generally readily absorbed after oral administration. Following absorption, they are distributed throughout the body, with the highest concentrations typically found in the liver, kidney, lung, and spleen.
Metabolism and Metabolite Identification of this compound
A key finding regarding the metabolism of this compound comes from a study in a lactating cow. In this model, a significant portion of the administered dose was excreted in the urine as a 2,3,6-trichlorophenylacetic acid ester glucuronide, with a smaller fraction excreted as the unchanged free acid nih.gov. This indicates that conjugation with glucuronic acid is a major metabolic pathway for this compound in this species.
Interestingly, the same study reported that this compound was not metabolized by liver drug-metabolizing enzymes or by the ruminal microflora of the cow nih.gov. This suggests a relative metabolic stability of the parent compound in this particular animal model, which contrasts with many other xenobiotics that undergo extensive Phase I and Phase II metabolism in the liver. Data on the metabolism of this compound in other species, such as rodents, is not extensively available, which would be crucial for a more comprehensive understanding of its comparative metabolic fate.
Interactive Data Table: Pharmacokinetic Parameters of this compound in a Lactating Cow
| Parameter | Value | Source |
| Route of Excretion | Urine | nih.gov |
| Fecal Excretion | Not Detected | nih.gov |
| Mammary Excretion | Not Detected | nih.gov |
| Major Metabolite | 2,3,6-trichlorophenylacetic acid ester glucuronide | nih.gov |
| Parent Compound in Urine | Present as free acid | nih.gov |
| Liver Metabolism | Not observed | nih.gov |
| Ruminal Microflora Metabolism | Not observed | nih.gov |
Excretion Pathways of this compound and its Metabolites
The primary route of elimination for this compound and its metabolites appears to be through renal excretion. In a study involving a lactating cow, a significant portion of the administered dose was recovered in the urine. nih.gov Specifically, 52.8% of the dose was excreted as the 2,3,6-trichlorophenylacetic acid ester glucuronide, a metabolite formed through conjugation with glucuronic acid. nih.gov An additional 18.6% of the dose was eliminated in the urine as the unchanged, free acid form of this compound. nih.gov
Notably, the study found that excretion through fecal or mammary pathways was not a significant route of elimination for this compound components. nih.gov This suggests that after absorption, the compound and its metabolites are primarily cleared by the kidneys and discharged from the body in urine. The process of glucuronidation is a common metabolic pathway for xenobiotics, increasing their water solubility and facilitating their renal clearance.
Bioavailability Studies of this compound
There is limited publicly available scientific literature detailing specific bioavailability studies conducted on this compound. Bioavailability, which refers to the proportion of an administered substance that enters the systemic circulation, is a critical parameter in understanding the potential for systemic effects. While absorption of this compound, particularly by the roots in plants, is a known characteristic of its herbicidal function, quantitative data on its oral or dermal bioavailability in animal models or humans is not well-documented in the available resources. nih.gov
Comparative Pharmacological Studies of this compound
Comparison with Related Phenylacetic Acid Derivatives
This compound is a member of the phenylacetic acid class of compounds and is structurally a trichlorinated derivative of phenylacetic acid. nih.gov As a synthetic auxin, its mechanism of action is similar to that of other auxinic herbicides, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, death in susceptible plant species. herts.ac.uk
Its chemical structure and herbicidal activity place it in a similar category to other synthetic auxin herbicides, such as those from the phenoxyacetic acid family, including the widely known herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). wikipedia.orgmt.govnih.gov Like 2,4-D, this compound is effective in controlling broadleaf weeds. nih.govwikipedia.orgmt.gov The selectivity of these herbicides is often dependent on the plant's ability to metabolize the compound into an inactive form.
Synergistic and Antagonistic Interactions with Other Compounds
The application of herbicides in mixtures is a common agricultural practice to broaden the spectrum of weed control. The interactions between different herbicides can be synergistic (enhanced effect), antagonistic (reduced effect), or additive (combined effect is the sum of individual effects). awsjournal.orgscielo.brresearchgate.netcabidigitallibrary.org
General studies on herbicide mixtures containing related compounds like 2,4-D have shown both synergistic and antagonistic effects depending on the combination and the target weed species. awsjournal.orgscielo.brms4sub.com For example, combinations of 2,4-D with other herbicides have been shown to result in synergistic weed control in some instances. awsjournal.orgscielo.br Conversely, antagonism has also been reported, where the efficacy of one herbicide is reduced by the presence of another. awsjournal.orgms4sub.com Given this compound's similarity to 2,4-D as a synthetic auxin herbicide, it is plausible that it could exhibit similar interaction profiles, but specific experimental data for this compound is lacking.
Environmental Fate and Ecotoxicology of Chlorfenac
Environmental Transport and Distribution
The movement and partitioning of Chlorfenac in the environment are governed by its physicochemical properties and interactions with various environmental matrices such as soil, water, and air.
The binding of this compound to soil and sediment particles is a critical process influencing its mobility and bioavailability. Studies have shown that this compound exhibits rapid adsorption to sediment. nih.gov The extent of this adsorption is not uniform and is significantly influenced by several factors, including the pH of the system, the percentage of organic matter, and the clay content of the soil or sediment. nih.gov
At neutral or basic pH levels typical of many environmental systems, this compound, being an acid, exists predominantly in its ionized form. nih.gov In this state, its adsorption to soil is primarily driven by ionic interactions. nih.gov Conversely, under more acidic conditions, hydrophobic interactions become the more dominant adsorption process. nih.gov Soil pH, particularly in the range of 5.0 to 6.7, has been identified as the most critical factor determining this compound's mobility and adsorption. nih.gov
Experimental data from studies on four different sediments have demonstrated a wide range of soil adsorption coefficients, highlighting the variability based on sediment composition. nih.gov
Table 1: Experimental Soil Adsorption Coefficients for this compound
| Parameter | Value Range | Conditions | Source |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 0.3 to 667 | Measured on four different sediments with organic carbon ranging from 0.3% to 54% at pH 6.5. | nih.gov |
Leaching is the process by which a chemical moves through the soil profile with water, potentially contaminating groundwater. This compound is considered to have a high potential for leaching. herts.ac.uk Soil thin-layer chromatography (TLC) experiments, which are used to assess the mobility of pesticides, have produced Rf values for this compound ranging from 0.38 to 1.0 across a variety of soil types, including silty clay loam, sandy loam, and silt loam. nih.gov These high Rf values indicate a high degree of mobility in soil compared to many other pesticides. nih.gov This high mobility, combined with its persistence, contributes to its classification as having a high leachability potential. herts.ac.uk
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to move from soil or water into the atmosphere. There is conflicting information regarding the volatilization potential of this compound. One source indicates that it is highly volatile. herts.ac.uk However, another assessment suggests that if released into water, volatilization to the atmosphere is not expected to be an important removal process for this compound. nih.gov
Degradation Pathways in the Environment
The persistence of this compound in the environment is largely determined by its resistance to various degradation processes.
Biodegradation, the breakdown of organic matter by microorganisms, is a major pathway for the removal of many pesticides from the environment. However, this compound has been shown to be highly resistant to this process. nih.govherts.ac.uk In comprehensive biodegradation studies lasting 120 days, more than 75% of the initial amount of this compound remained in various media, including lake water, primary sewage effluent, soil, and soil/water suspensions. nih.gov The introduction of supplemental nutrients was found to decrease the remaining amount to 40% after 120 days in a soil inoculum, but had little effect in other media. nih.gov These findings suggest that this compound is persistent in both soil and water systems. nih.govherts.ac.uk A dichlorohydroxybenzene derivative has been tentatively identified as a product of its biodegradation in soil. nih.gov
Table 2: Results of this compound Biodegradation Studies
| Condition | Observation | Source |
|---|---|---|
| Aerobic Incubation (Lake water/sediment, activated sludge) | No degradation observed. | nih.gov |
| Anaerobic Incubation (Sandy loam soil in water) | No degradation observed. | nih.gov |
| 120-Day Study (Lake water, sewage effluent, soil) | >75% of this compound remained. | nih.gov |
Specific studies examining the fate of this compound under different oxygen conditions have confirmed its high level of persistence. No degradation of the compound was observed when it was incubated with lake water and sediment or with activated sludge under aerobic (oxygen-present) conditions. nih.gov Similarly, when incubated with a sandy loam soil in water under anaerobic (oxygen-absent) conditions, no degradation was noted. nih.gov This indicates that this compound is recalcitrant to microbial breakdown regardless of the presence or absence of oxygen. nih.gov
Biodegradation of this compound in Soil and Water
Microbial Degradation Mechanisms
The microbial degradation of this compound (2,3,6-trichlorophenylacetic acid) in the environment is a slow process. While specific enzymatic pathways for this compound are not extensively detailed in readily available literature, the degradation mechanisms can be inferred from studies on structurally similar chlorinated aromatic herbicides, such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).
For related compounds, the initial step in aerobic degradation is often the cleavage of the side chain from the aromatic ring. For instance, the bacterium Burkholderia cepacia AC1100 is capable of utilizing 2,4,5-T as a sole source of carbon and energy. The degradation pathway is initiated by a 2,4,5-trichlorophenoxyacetic acid oxygenase, which converts 2,4,5-T to 2,4,5-trichlorophenol and glyoxylate ethz.ch. The resulting 2,4,5-trichlorophenol is then further degraded through a series of enzymatic reactions involving monooxygenases and dechlorinases, leading to ring cleavage and eventual mineralization ethz.ch.
It is plausible that a similar mechanism occurs for this compound, where a specific oxygenase would first convert it to 2,3,6-trichlorophenol. This intermediate would then be subjected to further degradation by specialized microorganisms capable of breaking down chlorinated phenols. The degradation of chlorophenols often proceeds via hydroxylation to form chlorocatechols, which are then susceptible to ring cleavage by dioxygenase enzymes nih.gov. The complete mineralization of this compound would involve the sequential removal of chlorine atoms from the aromatic ring, a process known as dehalogenation, which can occur both aerobically and anaerobically frontiersin.org.
Under anaerobic conditions, the degradation of chlorinated aromatic compounds typically proceeds through reductive dehalogenation, where chlorine atoms are removed and replaced by hydrogen atoms. This process is generally slow for compounds with multiple chlorine substituents frontiersin.org.
Cometabolic Degradation Enhancement
Cometabolism is a process in which microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a primary substrate (a growth-supporting compound). This process is considered a significant mechanism for the environmental degradation of recalcitrant compounds like this compound.
The cometabolic degradation of chlorinated hydrocarbons is well-documented for various microorganisms. For example, bacteria that utilize methane, propane, or toluene (B28343) as their primary carbon source can express monooxygenase or dioxygenase enzymes that have broad substrate specificity nih.govresearchgate.net. These enzymes can fortuitously oxidize other compounds, including chlorinated solvents and pesticides.
In the case of this compound, the presence of a suitable primary substrate could enhance its degradation rate. While specific studies detailing the cometabolic degradation of this compound are limited, research on other chlorinated aromatic compounds provides insight into potential mechanisms. For instance, the degradation of chlorobenzene has been shown to be enhanced in the presence of methane by the methanotrophic bacterium Methylocystis sp. nih.gov. The methane monooxygenase produced by this bacterium can co-oxidize chlorobenzene. Similarly, propane-oxidizing bacteria have been shown to cometabolically degrade 1,2,3-trichloropropane nih.gov. It is hypothesized that similar microbial communities could enhance the degradation of this compound in contaminated environments when a suitable primary substrate is available.
The table below summarizes examples of cometabolic degradation of chlorinated compounds by various microorganisms and the primary substrates that enhance this process.
| Microorganism Type | Primary Substrate | Chlorinated Compound Degraded | Key Enzyme |
| Methanotrophs | Methane | Trichloroethylene (TCE), Dichloroethylene (DCE) | Methane Monooxygenase |
| Propane-oxidizing bacteria | Propane | 1,2,3-Trichloropropane (TCP) | Propane Monooxygenase |
| Toluene-oxidizing bacteria | Toluene | Trichloroethylene (TCE) | Toluene Dioxygenase |
Photodegradation of this compound
Photodegradation, or photolysis, is a key abiotic process that contributes to the transformation of pesticides in the environment, driven by the energy from sunlight. The photodegradation of this compound can occur through direct and indirect mechanisms.
Direct Photolysis Under UV Irradiation
Direct photolysis occurs when a chemical compound absorbs light energy, leading to its transformation. However, studies have shown that direct photolysis of this compound is not a significant degradation pathway under environmentally relevant conditions. This is because this compound does not absorb light at wavelengths above 290 nm, which is the approximate cutoff for solar radiation reaching the Earth's surface.
Indirect Photolysis and Photosensitization
Indirect photolysis involves the presence of other substances, known as photosensitizers, that absorb light energy and then transfer it to the target compound, leading to its degradation. This is a significant pathway for the photodegradation of this compound.
Natural waters contain various dissolved organic matter, such as humic and fulvic acids, which can act as photosensitizers. When these substances absorb sunlight, they can generate reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂⁻•). These highly reactive species can then react with and degrade this compound.
Laboratory studies have demonstrated that the presence of certain photosensitizers can significantly accelerate the photodegradation of pesticides asm.org. The efficiency of indirect photolysis is dependent on the concentration and type of photosensitizer, the pH of the water, and the intensity of light.
Identification of Photodegradation Products
The photodegradation of this compound leads to the formation of several transformation products. The specific products formed depend on the reaction conditions, including the presence of photosensitizers and the wavelength of light used.
Studies on the photodegradation of chlorfenapyr, a related chlorinated pyrrole pesticide, have identified several intermediates resulting from reactions such as debromination, cleavage of the ether group, and breakdown of the pyrrole ring researchgate.net. While the specific photodegradation products of this compound are not extensively documented, analogous reactions can be expected.
Based on the degradation pathways of similar chlorinated aromatic compounds, the photodegradation of this compound likely involves the following reactions:
Dechlorination: The removal of chlorine atoms from the aromatic ring.
Hydroxylation: The addition of hydroxyl groups to the aromatic ring.
Decarboxylation: The removal of the carboxylic acid group.
One identified photodegradation product of the sodium salt of this compound is 2,5-dichlorobenzyl alcohol. The formation of this product suggests a pathway involving both decarboxylation and dechlorination. The table below lists potential and identified photodegradation products of this compound and related compounds.
| Parent Compound | Photodegradation Product | Reaction Type |
| This compound (sodium salt) | 2,5-Dichlorobenzyl alcohol | Decarboxylation, Dechlorination |
| Diclofenac | 8-Chlorocarbazole-1-acetic acid | Intramolecular cyclization, Dechlorination |
| Chlorfenapyr | Pyrrole-alpha-carboxylic acid | Ether cleavage |
| Chlorfenapyr | 4-Chloroglycine | Ring opening |
Hydrolytic Stability and Degradation
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a pesticide to hydrolysis is an important factor in determining its persistence in the aquatic environment.
This compound is considered to be hydrolytically stable under typical environmental conditions. Studies have shown that it does not undergo significant hydrolysis at pH values ranging from acidic to alkaline (pH 4 to 9) at room temperature. This stability is attributed to the strong carbon-chlorine bonds and the stability of the phenylacetic acid structure.
The kinetics of hydrolysis for some related chlorinated compounds have been studied in more detail. For example, the hydrolysis of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to be pH-dependent, with faster degradation occurring in acidic solutions researchgate.net. However, the structural differences between 2,4-D and this compound, particularly the position and number of chlorine atoms, can significantly affect their reactivity.
The table below summarizes the hydrolytic stability of this compound under different pH conditions.
| pH | Temperature (°C) | Half-life (t½) | Stability |
| 4 | 20-25 | > 1 year | Stable |
| 7 | 20-25 | > 1 year | Stable |
| 9 | 20-25 | > 1 year | Stable |
Ecotoxicological Impact Assessments of this compound
This compound, an obsolete organochlorine herbicide, has been the subject of various ecotoxicological studies to determine its impact on environmental health. These assessments focus on its effects on non-target organisms and its behavior and persistence in different environmental compartments.
Toxicity to Aquatic Organisms
This compound is classified as moderately toxic to aquatic organisms. herts.ac.uk Regulatory classifications have designated it as hazardous to the aquatic environment with long-lasting effects. nih.gov Studies indicate that its presence in aquatic systems can pose a risk to various species.
Acute toxicity tests have been conducted on several key aquatic indicator species. For the temperate freshwater fish, Oncorhynchus mykiss (Rainbow Trout), the 96-hour median lethal concentration (LC₅₀) was determined to be greater than 7.50 mg/L. For the temperate freshwater aquatic invertebrate Daphnia magna, a common species used in toxicological studies, the 48-hour median effective concentration (EC₅₀) was found to be greater than 4.50 mg/L. herts.ac.uk These findings categorize this compound as moderately toxic to these representative aquatic species.
In a field study, the persistence of this compound was observed in a pond environment where residues of 0.38 ppm in water and 0.26 ppm in sediment were detected 160 days after an initial application, indicating a potential for long-term exposure for aquatic life. nih.gov
Acute Ecotoxicity of this compound in Aquatic Organisms
| Organism | Species | Test Duration | Endpoint | Toxicity Value (mg/L) | Toxicity Classification |
|---|---|---|---|---|---|
| Temperate Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | LC₅₀ | > 7.50 | Moderate herts.ac.uk |
| Temperate Freshwater Invertebrate | Daphnia magna | 48 hours | EC₅₀ | > 4.50 | Moderate herts.ac.uk |
Effects on Terrestrial Flora and Fauna
As a herbicide, this compound was designed to be toxic to specific terrestrial flora. It was used to control annual grasses and broad-leaved weeds in both agricultural and non-cropped areas. nih.gov Its mechanism of action involves acting as a synthetic auxin, primarily absorbed by the plant roots, which leads to uncontrolled growth and subsequent plant death. herts.ac.uk
Regarding terrestrial fauna, studies have shown varied toxicity. It is considered to have low toxicity to birds. herts.ac.uk Research on Bobwhite Quail and Japanese Quail found the oral median lethal concentration (LC₅₀) to be greater than 5000 ppm for 14-day-old birds, indicating a low acute risk for these species. nih.gov However, it is rated as moderately toxic to mammals if ingested. herts.ac.uk
Acute Dietary Toxicity of this compound to Avian Species
| Organism | Species | Age | Endpoint | Toxicity Value (ppm) | Toxicity Classification |
|---|---|---|---|---|---|
| Bobwhite Quail | Colinus virginianus | 14 days old | LC₅₀ | > 5000 | Low nih.gov |
| Japanese Quail | Coturnix japonica | 14 days old | LC₅₀ | > 5000 | Low nih.gov |
Persistence in Environmental Systems
In Soil Systems: Biodegradation of this compound in soil is a slow process under both aerobic and anaerobic conditions. nih.gov It is known to resist decomposition much longer than chlorophenoxyacetic acids. nih.gov Field studies have demonstrated its longevity, with residues being detected 18 months after application across various soil types. nih.gov The typical soil half-life is estimated to be around 180 days, which classifies it as a persistent herbicide.
In Water Systems: When released into water, this compound is expected to persist for extended periods. nih.gov Processes that typically break down or remove chemicals, such as biodegradation and volatilization, are not significant for this compound in aquatic environments. nih.gov This was confirmed in a pond study where residues were still present in the water and sediment more than five months after application. nih.gov
Environmental Persistence of this compound
| Environmental Compartment | Parameter | Value | Finding |
|---|---|---|---|
| Soil | Half-life | ~180 days | Classified as persistent. |
| Soil | Field Study Residue | Present after 18 months | Demonstrates high persistence under real-world conditions. nih.gov |
| Water/Sediment | Field Study Residue | Present after 160 days | Indicates long-term persistence in aquatic systems. nih.gov |
Long-Term Ecological Footprint of this compound
The long-term ecological footprint of this compound is primarily defined by its high persistence in the environment combined with its toxicity to aquatic life. nih.gov Because the compound degrades slowly in soil and water, it remains available for interaction with organisms and ecosystems for extended periods after its application. nih.gov
The persistence in soil (with a half-life of approximately 180 days) creates a long-term reservoir of the chemical. nih.gov This soil-bound residue can be a source of contamination for surrounding ecosystems through processes like surface runoff. Studies have shown that runoff from treated areas can transport this compound into nearby water bodies, with maximal seasonal losses measured at 2.90% of the applied amount, particularly after rainstorms occurring soon after application. nih.gov
Once in aquatic systems, its chemical stability and resistance to degradation, coupled with its classification as being toxic to aquatic life with long-lasting effects, contribute significantly to its ecological footprint. nih.gov The continued presence of this compound in water and sediment poses a chronic exposure risk to fish, invertebrates, and other aquatic organisms, potentially impacting populations and ecosystem health long after its use has ceased.
Analytical Methodologies for Chlorfenac Detection and Quantification
Chromatographic Techniques for Chlorfenac Analysis
Chromatographic methods are fundamental in this compound analysis, enabling its separation from co-existing substances within a sample matrix.
Gas Chromatography (GC) and its Derivatives for Product Analysis
Gas chromatography (GC) serves as a primary technique for the analysis of this compound, particularly in the context of product analysis nih.gov. GC is effective for compounds that are volatile or can be made volatile through derivatization. For this compound, which may require enhanced volatility for optimal GC separation, derivatization techniques can be applied nih.gov. The application of GC in product analysis is essential for assessing the purity and precise composition of this compound formulations.
High-Performance Liquid Chromatography (HPLC) for Residue Determination
High-Performance Liquid Chromatography (HPLC) is widely used for determining this compound residues googleapis.com. HPLC is particularly well-suited for analyzing compounds that are less volatile or more polar, making it an invaluable tool for analyzing residues in environmental samples such as water, soil, and plant tissues without the need for derivatization researchgate.net. The effectiveness of HPLC in residue determination is amplified by its sensitivity and selectivity, often achieved through coupling with appropriate detectors capable of identifying and quantifying this compound at trace levels.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)
The combination of chromatographic separation with mass spectrometric detection in hyphenated techniques significantly enhances the analytical capabilities for this compound researchgate.netgoogleapis.comlookchem.comgoogleapis.comchromatographyonline.com.
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful technique for both the identification and quantification of this compound researchgate.netlookchem.comcromlab-instruments.es. When necessary, derivatization of this compound can be performed to improve its volatility for GC analysis researchgate.net. The mass spectrometer provides characteristic mass spectra and fragmentation patterns that serve as definitive identifiers for this compound nih.gov. GC-MS methods have been successfully applied to the analysis of chlorophenoxy acid herbicides, a class that includes compounds structurally similar to this compound, in various matrices like water researchgate.net. These methods often incorporate sample extraction and derivatization steps to enhance sensitivity and optimize chromatographic performance researchgate.net.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is extensively used for the analysis of a wide range of pesticides, including those that are polar or non-volatile, which might pose challenges for GC analysis chromatographyonline.com. The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it particularly advantageous for the analysis of this compound residues in complex sample matrices chromatographyonline.comfrontiersin.orgeurl-pesticides.eu. While detailed studies specifically focusing on this compound analysis by LC-MS were not prominently featured in the search results, the successful application of LC-MS to the analysis of chemically related herbicides and pesticides in various matrices underscores its potential for this compound residue determination, especially in samples where its polar nature or low concentration necessitates a highly sensitive technique researchgate.netchromatographyonline.comfrontiersin.orgeurl-pesticides.eu.
Research in related areas demonstrates the performance of these hyphenated techniques. For example, a GC-MS method for analyzing chlorophenoxy acid herbicides in water reported recovery rates between 70% and 99% and relative standard deviations (RSDs) from 1% to 13% researchgate.net. In another study, LC-MS/MS was used for the simultaneous determination of amphenicol drugs in animal products, achieving recovery rates ranging from 64.26% to 116.51% with RSDs of ≤ 18.05% frontiersin.org. These examples highlight the typical performance characteristics, such as recovery and precision, that can be expected from GC-MS and LC-MS/MS methods applied to pesticide analysis.
Spectroscopic Approaches for this compound Characterization
Spectroscopic methods offer complementary information to chromatography, providing insights into the structural characteristics and concentration of this compound based on its interaction with electromagnetic radiation.
UV-Visible Spectrophotometry for Quantification
UV-Visible (UV-Vis) spectrophotometry is a technique used for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum researchgate.netdenovix.commsu.edu. Although specific detailed applications of UV-Vis spectrophotometry solely for this compound quantification were not extensively found, the technique is a fundamental and widely used method for quantifying various organic compounds, including some pesticides, by measuring their absorbance at specific wavelengths denovix.comresearchgate.net. The concentration of the analyte is typically determined by measuring the absorbance at its maximum absorption wavelength and applying the Lambert-Beer law, which relates absorbance to concentration researchgate.net.
Infrared and Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable techniques for the detailed structural elucidation of organic molecules like this compound nih.govgoogle.comgoogle.comgoogleapis.com.
Infrared (IR) Spectroscopy: IR spectroscopy provides characteristic spectral fingerprints that reveal the functional groups present in a molecule based on their vibrational modes researchgate.net. The IR spectrum of this compound exhibits distinct absorption bands corresponding to its key functional groups, such as the stretching and bending vibrations of the carboxylic acid group and the characteristic vibrations of the chlorinated aromatic ring nih.govgoogle.com. Various IR techniques, including FTIR (Fourier-Transform Infrared) and ATR-IR (Attenuated Total Reflectance Infrared), can be employed for this purpose nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the arrangement of atoms and the chemical environment of nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule nih.govgoogle.comgoogleapis.comgoogle.com. Analysis of the chemical shifts, spin-spin coupling patterns, and signal intensities in the NMR spectra allows for the confirmation of the molecular structure of this compound nih.govgoogle.comgoogle.comgoogleapis.com. NMR spectroscopy is a critical tool in the synthesis and characterization of organic compounds, including pesticides and related substances, providing conclusive evidence of their structure nih.govgoogle.comgoogleapis.com.
Both IR and NMR spectroscopy are crucial for unequivocally confirming the identity and assessing the purity of synthesized or isolated this compound, contributing significantly to the understanding of its molecular architecture.
Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
Effective analysis of this compound in environmental and biological samples necessitates appropriate sample preparation and extraction protocols to isolate the analyte from complex matrices and minimize interference. The choice of method often depends on the sample type and the target concentration range.
For environmental samples such as water, sediments, and soils, various extraction techniques have been employed for phenolic compounds, including this compound, which is a chlorinated phenylacetic acid nih.gov. Conventional methods like liquid-liquid extraction (LLE) and Soxhlet extraction have been used, but they often require large volumes of organic solvents and extensive clean-up procedures nih.gov. More modern approaches aim to reduce solvent consumption and analysis time.
Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating analytes from liquid samples, including water. It involves the partitioning of compounds between a liquid sample and a solid sorbent material nih.govmdpi.com. SPE is versatile due to the variety of available sorbents and typically involves steps such as sorbent conditioning, sample loading, washing, and elution of the analyte mdpi.com.
For solid environmental matrices like soils and sediments, techniques such as ultrasonic extraction and microwave-assisted extraction (MAE) have been investigated nih.gov. Ultrasonic extraction, while faster than Soxhlet extraction, still requires significant amounts of organic solvents nih.gov. MAE has demonstrated efficiency in extracting phenolic compounds from solid samples, potentially utilizing surfactants as an alternative to organic solvents in microwave-assisted micellar extraction (MAME) to reduce toxicity nih.gov. Pressurized solvent extraction (PSE) and supercritical fluid extraction (SFE) are also techniques used for extracting organic pollutants from environmental solids mdpi.commilestonesrl.comresearchgate.net.
Biological samples, including tissues and fluids, present complex matrices with varying compositions. Sample preparation for biological matrices often involves steps to lyse cells, inactivate enzymes, and remove proteins and lipids that can interfere with analysis thermofisher.comprotocols.ioresearchgate.netwindows.net. Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly applied thermofisher.comresearchgate.netorientjchem.org. Organic extraction, such as phenol-chloroform extraction, is a fundamental method for isolating nucleic acids, proteins, and cells from biological samples based on differential solubility thermofisher.com. The pH of the extraction buffer is critical in determining which molecules remain in the aqueous phase thermofisher.com. Modern methods like liquid-phase microextraction (LPME), solid-phase microextraction (SPME), and stir bar sorptive extraction (SBSE) have also been applied to complex biological matrices for trace-level contaminant analysis, offering advantages in terms of reduced solvent use and potential for simultaneous extraction and cleanup mdpi.comresearchgate.net. For tissue samples, homogenization is a necessary initial step windows.net.
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process in analytical chemistry to ensure that a method is suitable for its intended purpose, providing reliable, accurate, and consistent results wjarr.comsolubilityofthings.comparticle.dkujpronline.com. This is particularly important for regulatory compliance and ensuring the quality of analytical data nih.goviupac.orgapvma.gov.au. Key validation parameters typically assessed include accuracy, precision, specificity (or selectivity), detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness wjarr.comnpra.gov.mygavinpublishers.comnih.goveuropa.euamericanpharmaceuticalreview.com.
Accuracy refers to the closeness of agreement between the test result and the accepted reference value wjarr.com. It is often determined by analyzing fortified samples at different concentration levels apvma.gov.au. Precision describes the agreement among individual measurements of the same homogeneous sample under specified conditions wjarr.com. It can be evaluated as repeatability (within a short period under the same conditions) and intermediate precision (considering variations like different days, analysts, or equipment) npra.gov.myeuropa.eu.
Specificity is the ability of a method to measure the target analyte accurately in the presence of other components in the sample matrix, such as impurities, degradation products, or matrix components wjarr.comgavinpublishers.com. Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a defined range wjarr.comeuropa.eu. The range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable accuracy, precision, and linearity wjarr.comapvma.gov.aueuropa.eu.
The limit of detection (LOD) is the lowest concentration of the analyte that can be detected, though not necessarily quantified, under the stated experimental conditions wjarr.comgavinpublishers.com. The limit of quantitation (LOQ) is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision wjarr.comgavinpublishers.comnih.gov. Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters wjarr.comnih.govamericanpharmaceuticalreview.com.
Quality assurance (QA) and quality control (QC) are integral to ensuring the reliability of analytical results solubilityofthings.comiupac.org. QA is a systematic process to ensure that quality-related policies and procedures are followed, while QC involves operational techniques and activities used to fulfill quality requirements solubilityofthings.com. QC procedures in analytical chemistry include the analysis of quality control samples, measurement standards (including certified reference materials), blanks, and spiked samples, as well as the use of QC charts to monitor trends quimlab.com.breurachem.org. Adherence to standards such as ISO 17025 and ISO 17034 is important for demonstrating competence and ensuring the quality of reference materials quimlab.com.breurachem.orgcmscientifica.com.br.
Method validation is typically performed once or infrequently, establishing the expected performance, while internal quality control monitors performance over time eurachem.org. A validation report should comprehensively document the procedures, parameters, results, and acceptance criteria wjarr.com. Revalidation may be necessary if there are changes in the synthesis of the substance, product composition, or the analytical procedure itself europa.euamericanpharmaceuticalreview.com.
Applied Research and Emerging Trends in Chlorfenac Studies
Development of Advanced Formulations of Chlorfenac (e.g., sodium and ammonium (B1175870) salts)
This compound was historically utilized as its sodium and ammonium salts nih.gov. These salt formulations, particularly the sodium salt, were commonly applied as aqueous concentrates nih.gov. The sodium salt of this compound, also known as fenac sodium, was used in countries like Canada and the USA bcpcpesticidecompendium.org. Similarly, the ammonium salt, or fenac ammonium, was also utilized bcpcpesticidecompendium.org. These salt forms were often preferred for their water solubility, facilitating their application as spray solutions google.com. Research into herbicide formulations, including those of related phenylacetic acid herbicides like 2,4-D and MCPA, has explored the efficacy of various salt formulations, including sodium and ammonium salts cabidigitallibrary.org. Studies have investigated the preparation of these salts by reacting the herbicidal acid with appropriate bases like NaOH or KOH for sodium and potassium salts, and various amines for amine salts cabidigitallibrary.org. The use of salt additives, such as ammonium sulfate (B86663) and phosphate, has also been explored to potentially enhance the performance of salt formulations of growth regulator herbicides cabidigitallibrary.org.
Studies on Herbicide Resistance and Management Strategies Involving this compound
The widespread and continuous use of herbicides, including those with mechanisms of action similar to this compound (synthetic auxins), has led to the evolution of herbicide-resistant weed populations frontiersin.orghracglobal.com. Herbicide resistance is a significant concern in crop production globally frontiersin.orgresearchgate.net. While specific studies detailing herbicide resistance directly linked to this compound in recent literature are limited due to its obsolete status, research on herbicide resistance management strategies for related auxin mimics provides relevant insights frontiersin.orgmdpi.com.
Management strategies for herbicide resistance emphasize the importance of integrated weed management, which combines various control techniques, including cultural, physical, and chemical methods, to reduce reliance on a single approach hracglobal.com. Rotating herbicides with different sites of action is a crucial tactic to delay the onset and spread of resistance hracglobal.comresearchgate.net. Early detection of resistant populations through monitoring is also vital for effective management hracglobal.com. For synthetic auxins, resistance has been reported in numerous weed species, involving both target-site and non-target site mechanisms frontiersin.orgmdpi.com. Understanding these mechanisms is key to developing effective management strategies frontiersin.orghracglobal.com.
Remediation and Mitigation Strategies for Environmental this compound Contamination
Given this compound's historical use as an herbicide, environmental contamination is a potential concern, particularly at sites with past heavy application or manufacturing herts.ac.uk. This compound has low aqueous solubility and is described as potentially persistent in soil and water systems herts.ac.uk. Remediation strategies for contaminated sites, particularly those affected by chlorinated organic compounds like chlorinated solvents, offer potential approaches for addressing this compound contamination augustmack.commdpi.com.
Common remediation techniques for chlorinated contaminants include in-situ methods like in-situ chemical reduction (ISCR), which utilizes materials like zero-valent iron and microbial cultures to facilitate reductive dechlorination augustmack.com. Thermal remediation, using electrical resistive heating to degrade or volatilize contaminants, is another approach augustmack.com. Adsorption onto materials like activated carbon, combined with biodegradation, has also been explored for remediating chlorinated solvent-contaminated aquifers mdpi.com. Sustainable remediation practices, such as using minimally invasive in situ technologies and promoting biodegradation and phytoremediation, are increasingly being incorporated into cleanup efforts epa.gov. Breaking exposure pathways by containing contaminated soil under clean layers or hardstanding is another mitigation technique luciongroup.com.
Investigation of this compound's Role in Historical Pesticide Formulations
This compound was introduced around 1959 and was among the herbicides of interest alongside others like chloramben (B1668635) and dicamba (B1670444) epa.gov. It was used to control annual grasses, broad-leaved weeds, and perennial weeds in industrial and non-crop areas, as well as for pre-emergence weed control in sugarcane nih.gov. This compound was also found to be effective against submerged aquatic weeds when applied to soil before flooding nih.gov.
Historical formulations included 'FENATROL', an aqueous concentrate of this compound-sodium, and mixtures containing this compound along with other herbicides such as aminotriazole, atrazine, bromacil, and 2,4-D nih.gov. The use of this compound and other early organic pesticides often involved high application rates and sometimes lacked selectivity iupac.org. The development of newer pesticide formulations over time has aimed for improved user-friendliness and environmental safety iupac.org.
Future Research Directions for this compound and its Analogs
While this compound itself is considered obsolete nih.govherts.ac.uk, research directions related to its chemical class (phenylacetic acids, synthetic auxins) and the challenges its historical use highlighted (like environmental persistence and potential for resistance) remain relevant. Future research could focus on developing more environmentally benign analogs with similar herbicidal activity but reduced persistence or enhanced biodegradability. Investigating novel remediation techniques specifically tailored for persistent chlorinated organic acids in various environmental matrices could also be a research avenue. Furthermore, studies into the long-term environmental fate and potential low-level impacts of historically applied this compound could be valuable. Research into the mechanisms of resistance to synthetic auxins continues, which can inform the design of new herbicides or resistance management strategies applicable to this class of compounds frontiersin.orgmdpi.com.
Q & A
Q. What are the critical physicochemical properties of Chlorfenac that influence its detection and analysis in environmental samples?
this compound (CAS RN: 85-34-7, molecular formula: C8H5Cl3O2) is a chlorinated aromatic compound used in pesticide formulations. Key properties include:
- Stability : Requires storage at 0–6°C to prevent degradation .
- Solubility : Typically prepared in acetonitrile (100 µg/mL) for analytical workflows, ensuring compatibility with HPLC and LC-MS systems .
- Volatility : Low volatility under standard conditions, making liquid chromatography the preferred analytical method. Researchers must validate storage conditions and solvent compatibility to avoid artifacts in data, particularly in long-term environmental persistence studies.
Q. What validated analytical methods are recommended for quantifying this compound in complex biological or environmental matrices?
The following methodologies are widely accepted:
| Method | Matrix | Limit of Detection (LOD) | Key Considerations |
|---|---|---|---|
| HPLC-UV | Soil | 0.1 µg/g | Requires clean-up steps to remove humic acids . |
| LC-MS/MS | Water | 0.05 µg/L | High sensitivity but prone to matrix effects; internal standards (e.g., isotopically labeled analogs) are critical . |
| GC-ECD | Plant tissues | 0.5 µg/g | Derivatization needed due to low volatility; risk of thermal degradation . |
| Method selection should prioritize reproducibility, as emphasized in analytical chemistry guidelines . |
Advanced Research Questions
Q. How can researchers design ecotoxicological studies to evaluate this compound’s sublethal effects on non-target aquatic organisms?
- Experimental Design :
- Model Organisms : Use standardized species (e.g., Daphnia magna, zebrafish embryos) to ensure comparability with existing literature .
- Exposure Scenarios : Include chronic low-dose exposure (e.g., 10–100 µg/L) to mimic environmental conditions, alongside acute toxicity thresholds.
- Endpoints : Measure biomarkers (e.g., oxidative stress enzymes, gene expression) alongside traditional mortality assays .
Q. What systematic approaches resolve contradictions in reported degradation rates of this compound across different soil types?
Discrepancies often arise from variations in microbial activity, organic carbon content, and experimental conditions. To address this:
- Controlled Comparative Studies : Replicate experiments across soil types (e.g., loam, clay) under standardized humidity and temperature .
- Meta-Analysis : Aggregate published half-life data with covariates (e.g., soil pH, microbial biomass) using regression models to identify key drivers of degradation .
- Isotopic Tracing : Use <sup>14</sup>C-labeled this compound to track mineralization pathways and distinguish abiotic vs. biotic degradation .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Synthetic Workflow :
Literature Review : Prioritize routes with high yields and minimal toxic byproducts (e.g., Friedel-Crafts acylation for chlorinated analogs) .
Parameter Screening : Use design-of-experiment (DoE) to optimize reaction time, temperature, and catalyst load .
Characterization : Validate purity via NMR and high-resolution MS; cross-reference with spectral databases to confirm structural integrity .
- Challenges : Address steric hindrance from chlorine substituents by exploring alternative solvents (e.g., DMF) or microwave-assisted synthesis .
Methodological Guidance for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
